6-(2-环丙基-4,5,6,7-四氢吡唑并[1,5-a]吡嗪-5-羰基)-2-甲基吡啶并-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a complex organic molecule that can be used as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds involves the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Additionally, the possibility of further modification of such building blocks in the 3rd position by various functional groups was shown .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrazine ring and a pyridazine ring. The compound also contains a carbonyl group and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .科学研究应用
简便合成和生物活性
该化合物参与各种杂环化合物的合成,展示出重要的生物活性。例如,一项研究详细介绍了多取代和缩合的吡唑并吡喃并嘧啶和吡唑并吡喃并三嗪衍生物的简便合成。这些化合物表现出有效的抗菌和抗真菌活性,可与某些衍生物的标准药物诺氟沙星和氟康唑相媲美 (Hafez, Alshammari, & El-Gazzar, 2015).
抗菌潜力
对相关衍生物的抗菌潜力的进一步研究突出了由 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸合成的化合物。这些研究对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性,一些衍生物的疗效高于其他衍生物 (Bildirici, Şener, & Tozlu, 2007).
对光合电子传递的抑制特性
吡唑衍生物已被合成并筛选为光合电子传递的潜在抑制剂。这项研究表明,一些化合物表现出优异的抑制特性,提供了对活性结构决定因素的见解,并提出了潜在的农业应用 (Vicentini et al., 2005).
新型合成和药理前景
一种合成多种 1H-吡唑并[1,2-b]酞嗪-2-甲酰胺和相关杂环化合物的创新方法已被证明在制药和农业行业中具有至关重要的作用,因为它们具有重要的药理应用。这项研究强调了含吡唑化合物在药物开发中的多功能性 (Maheswari et al., 2020).
抗癌活性
专注于合成新的 1,3,5-三嗪基 2-吡唑啉作为潜在抗癌剂的研究显示出对不同的人类肿瘤细胞系的良好结果,展示了吡唑衍生物的抗癌潜力 (Moreno et al., 2018).
未来方向
作用机制
Target of Action
The primary target of the compound 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one acts as a Core Protein Allosteric Modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by inhibiting the core protein, which is essential for viral replication . This disruption leads to downstream effects, including a reduction in the production of new viral particles .
Pharmacokinetics
It has been demonstrated that the compound can effectively reduce hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one’s action include the inhibition of HBV core protein and a subsequent decrease in viral replication . This leads to a reduction in the production of new viral particles, thereby limiting the spread of the virus within the host .
属性
IUPAC Name |
6-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-14(21)5-4-12(16-18)15(22)19-6-7-20-11(9-19)8-13(17-20)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWODWFFMVOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。